molecular formula C8H12N2S B13640605 4-(Thiophen-2-yl)pyrrolidin-3-amine

4-(Thiophen-2-yl)pyrrolidin-3-amine

Cat. No.: B13640605
M. Wt: 168.26 g/mol
InChI Key: KGKIXPKUXNSBPH-UHFFFAOYSA-N
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Description

4-(Thiophen-2-yl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with a thiophene group at the 2-position and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiophen-2-yl)pyrrolidin-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor containing both the thiophene and amine functionalities. For example, the reaction of 2-thiophenecarboxaldehyde with a primary amine can form an intermediate Schiff base, which can then undergo cyclization to form the pyrrolidine ring .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient cyclization and minimize side reactions .

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-2-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Thiophen-2-yl)pyrrolidin-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Thiophen-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Thiophen-2-yl)pyrrolidin-3-amine is unique due to the combination of the pyrrolidine and thiophene rings, which imparts distinct electronic and steric properties. This combination enhances its potential as a versatile scaffold for drug discovery and materials science .

Properties

Molecular Formula

C8H12N2S

Molecular Weight

168.26 g/mol

IUPAC Name

4-thiophen-2-ylpyrrolidin-3-amine

InChI

InChI=1S/C8H12N2S/c9-7-5-10-4-6(7)8-2-1-3-11-8/h1-3,6-7,10H,4-5,9H2

InChI Key

KGKIXPKUXNSBPH-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)N)C2=CC=CS2

Origin of Product

United States

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